Cas no 181-19-1 (1-Azaspiro(5.6)dodecane)

1-Azaspiro(5.6)dodecane Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL1829729
- azaspiro[5,6]dodecane
- 181-19-1
- EN300-1590024
- 1-Azaspiro[5.6]dodecane
- AKOS015897680
- DTXSID701314053
- 1-Azaspiro(5.6)dodecane
-
- Inchi: InChI=1S/C11H21N/c1-2-4-8-11(7-3-1)9-5-6-10-12-11/h12H,1-10H2
- InChI Key: WDGPVXUHRNPEOO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 167.167399674g/mol
- Monoisotopic Mass: 167.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12Ų
1-Azaspiro(5.6)dodecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590024-0.25g |
1-azaspiro[5.6]dodecane |
181-19-1 | 0.25g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1590024-100mg |
1-azaspiro[5.6]dodecane |
181-19-1 | 100mg |
$930.0 | 2023-09-23 | ||
Enamine | EN300-1590024-2500mg |
1-azaspiro[5.6]dodecane |
181-19-1 | 2500mg |
$2071.0 | 2023-09-23 | ||
Enamine | EN300-1590024-10000mg |
1-azaspiro[5.6]dodecane |
181-19-1 | 10000mg |
$4545.0 | 2023-09-23 | ||
Enamine | EN300-1590024-5.0g |
1-azaspiro[5.6]dodecane |
181-19-1 | 5g |
$3065.0 | 2023-06-04 | ||
Enamine | EN300-1590024-2.5g |
1-azaspiro[5.6]dodecane |
181-19-1 | 2.5g |
$2071.0 | 2023-06-04 | ||
Enamine | EN300-1590024-0.1g |
1-azaspiro[5.6]dodecane |
181-19-1 | 0.1g |
$930.0 | 2023-06-04 | ||
Enamine | EN300-1590024-10.0g |
1-azaspiro[5.6]dodecane |
181-19-1 | 10g |
$4545.0 | 2023-06-04 | ||
Enamine | EN300-1590024-5000mg |
1-azaspiro[5.6]dodecane |
181-19-1 | 5000mg |
$3065.0 | 2023-09-23 | ||
Enamine | EN300-1590024-0.5g |
1-azaspiro[5.6]dodecane |
181-19-1 | 0.5g |
$1014.0 | 2023-06-04 |
1-Azaspiro(5.6)dodecane Related Literature
-
Hans Peter Weber,Robert F. Bryan J. Chem. Soc. A 1967 182
-
2. Photochemistry of pyrimidin-2(1H)-ones: intermolecular hydrogen abstraction by an imino group nitrogenTakehiko Nishio,Yoshimori Omote J. Chem. Soc. Perkin Trans. 1 1988 957
-
3. The structure of the 1 : 2 adduct of indene and dimethyl acetylenedicarboxylate: X-ray analysis of a dibromo-derivativeK. W. Muir,G. A. Sim J. Chem. Soc. B 1968 667
Additional information on 1-Azaspiro(5.6)dodecane
Recent Advances in the Study of 1-Azaspiro(5.6)dodecane (CAS: 181-19-1) and Its Applications in Chemical Biology and Medicine
The compound 1-Azaspiro(5.6)dodecane (CAS: 181-19-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This spirocyclic amine scaffold is characterized by its rigid, three-dimensional structure, which makes it an attractive candidate for drug discovery, particularly in the development of novel bioactive molecules targeting central nervous system (CNS) disorders, infectious diseases, and cancer.
Recent studies have focused on the synthesis and functionalization of 1-Azaspiro(5.6)dodecane to explore its pharmacological potential. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-Azaspiro(5.6)dodecane derivatives as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The researchers utilized a combination of computational modeling and high-throughput screening to identify derivatives with improved binding affinity and metabolic stability.
Another groundbreaking study, published in ACS Chemical Biology in early 2024, highlighted the role of 1-Azaspiro(5.6)dodecane-based compounds as modulators of protein-protein interactions (PPIs). The study revealed that these compounds can disrupt critical PPIs involved in cancer cell proliferation, offering a new avenue for the development of targeted anticancer therapies. The researchers employed X-ray crystallography and NMR spectroscopy to elucidate the binding mechanisms of these compounds, providing valuable insights into their molecular interactions.
In addition to its therapeutic potential, 1-Azaspiro(5.6)dodecane has also been investigated for its utility in chemical biology. A recent report in Angewandte Chemie described the use of this scaffold as a versatile building block for the synthesis of complex natural product analogs. The study showcased the compound's ability to serve as a chiral auxiliary in asymmetric synthesis, enabling the efficient construction of enantiomerically pure molecules with high stereocontrol.
Despite these promising developments, challenges remain in the optimization of 1-Azaspiro(5.6)dodecane-based compounds for clinical use. Issues such as bioavailability, toxicity, and synthetic scalability need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and translate these findings into viable therapeutic agents.
In conclusion, the recent advancements in the study of 1-Azaspiro(5.6)dodecane (CAS: 181-19-1) underscore its potential as a valuable scaffold in drug discovery and chemical biology. Ongoing research efforts are expected to yield new derivatives with enhanced pharmacological properties, paving the way for innovative treatments for a range of diseases. The integration of multidisciplinary approaches, including synthetic chemistry, structural biology, and computational modeling, will be crucial in unlocking the full potential of this intriguing compound.
181-19-1 (1-Azaspiro(5.6)dodecane) Related Products
- 1261578-27-1(3-Fluoro-5-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)pyridine)
- 2171789-51-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidospiro3.3heptane-2-carboxylic acid)
- 38280-53-4(2-10-Luteinizinghormone-releasing factor (swine) (9CI))
- 1250307-83-5(3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine)
- 860649-46-3(2-(3-Chlorophenyl)-1-{(dimethylamino)carbonyloxy}-6-nitro-1H-1,3-benzimidazole)
- 656-69-9(4-fluoro-2-sulfanylphenol)
- 1806641-56-4(2-Cyano-3-formylphenylpropanal)
- 2680764-61-6(2-acetyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine-8-carboxylic acid)
- 852369-36-9(2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide)
- 1371498-85-9(1-(prop-2-yn-1-yl)-4-{4H,5H,6H,7H-thieno3,2-cpyridine-5-carbonyl}piperidine)



